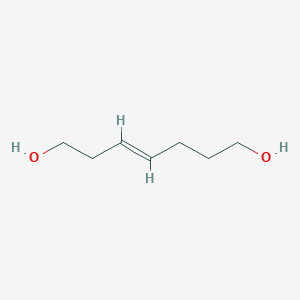
(E)-hept-3-ene-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-hept-3-ene-1,7-diol is an organic compound characterized by a seven-carbon chain with a double bond between the third and fourth carbon atoms and hydroxyl groups attached to the first and seventh carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-hept-3-ene-1,7-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne. This method includes the following steps:
Hydroboration: Hept-3-yne is treated with diborane (B2H6) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-hept-3-ene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: The double bond can be reduced to form heptane-1,7-diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydride (NaH).
Major Products
Oxidation: Hept-3-ene-1,7-dione or hept-3-enal.
Reduction: Heptane-1,7-diol.
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
(E)-hept-3-ene-1,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (E)-hept-3-ene-1,7-diol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cellular processes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond may also participate in reactions with reactive oxygen species, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-hept-3-ene-1,7-diol: The cis isomer of (E)-hept-3-ene-1,7-diol, with different spatial arrangement of the substituents around the double bond.
Heptane-1,7-diol: A saturated analog without the double bond.
Hept-3-yne-1,7-diol: An alkyne analog with a triple bond instead of a double bond.
Uniqueness
This compound is unique due to its specific geometric configuration (E) and the presence of both hydroxyl groups and a double bond. This combination of functional groups and geometry imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
84143-36-2 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(E)-hept-3-ene-1,7-diol |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1+ |
Clé InChI |
DOOJAFNLRWSMQE-OWOJBTEDSA-N |
SMILES isomérique |
C(C/C=C/CCO)CO |
SMILES canonique |
C(CC=CCCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
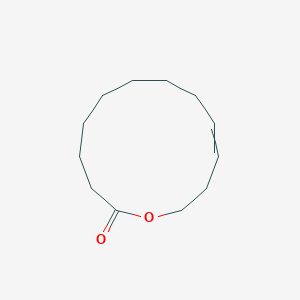

![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
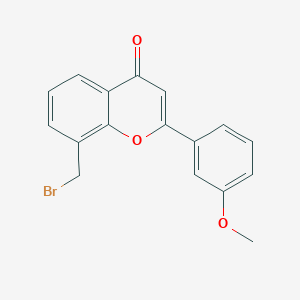

![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
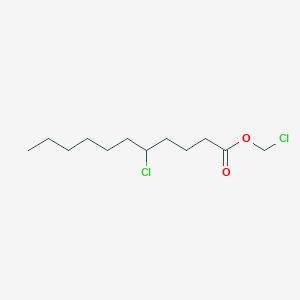
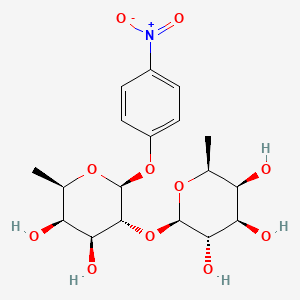
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
